Cycloheptyl(furan-2-yl)methanamine hydrochloride
Overview
Description
Cycloheptyl(furan-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Cycloheptyl(furan-2-yl)methanamine hydrochloride is used in the enantioselective synthesis of complex molecules. This process includes the transformation of simple aromatic aldehydes and acetylfuran into various methanamines, which are key intermediates in the synthesis of homophenylalanine analogs (Demir et al., 2004).
Photochemical Studies
- It plays a role in photochemical studies, particularly in the observation of primary intermediates in photochemical reactions involving vinylstyrylfurans. These studies help in understanding the molecular processes that occur upon light irradiation of certain organic compounds (Šindler-Kulyk et al., 2001).
Antimicrobial and Anticancer Research
- This compound derivatives have been investigated for their antimicrobial and anticancer properties. These studies focus on Schiff base rare earth metal complexes, which have shown efficacy in biological assays against certain microbial targets and cancer cell lines (Preethi et al., 2021).
Synthesis of Polysubstituted Furans
- This compound is utilized in the synthesis of polysubstituted furans. These are important in developing materials with specific electronic properties and are relevant in the field of organic electronics and photonics (Damavandi et al., 2012).
Development of Corrosion Inhibitors
- Amino acid compounds related to this compound have been synthesized and studied as corrosion inhibitors, particularly for steel in acidic solutions. These compounds demonstrate promising applications in industrial maintenance and protection (Yadav et al., 2015).
Properties
IUPAC Name |
cycloheptyl(furan-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c13-12(11-8-5-9-14-11)10-6-3-1-2-4-7-10;/h5,8-10,12H,1-4,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOBFVIAPAOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.